molecular formula C9H9FO2 B1449258 6-Fluoro-2-methoxy-3-methylbenzaldehyde CAS No. 1780083-66-0

6-Fluoro-2-methoxy-3-methylbenzaldehyde

Cat. No.: B1449258
CAS No.: 1780083-66-0
M. Wt: 168.16 g/mol
InChI Key: IDSPDQYHFNJKCK-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1780083-66-0) is a substituted benzaldehyde derivative with the molecular formula C₉H₉FO₂. Its structure features a fluorine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the benzene ring, with an aldehyde functional group at the 1-position. The compound’s SMILES notation is CC1=C(C(=C(C=C1)F)C=O)OC, and its InChIKey is IDSPDQYHFNJKCK-UHFFFAOYSA-N .

Key physical properties include a predicted collision cross-section (CCS) of 133.5 Ų for the [M+H]+ adduct and 134.2 Ų for the [M-H]- adduct, as determined via computational modeling . Safety data emphasize handling precautions such as avoiding heat sources (P210) and ensuring proper labeling (P101, P103) .

Properties

IUPAC Name

6-fluoro-2-methoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPDQYHFNJKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780083-66-0
Record name 6-fluoro-2-methoxy-3-methylbenzaldehyde
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Scientific Research Applications

Organic Synthesis

6-Fluoro-2-methoxy-3-methylbenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde group can be reduced to form the corresponding alcohol.
  • Substitution Reactions : The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reaction TypeMajor Products
Oxidation6-Fluoro-2-methoxy-3-methylbenzoic acid
Reduction6-Fluoro-2-methoxy-3-methylbenzyl alcohol
SubstitutionVarious substituted derivatives depending on the nucleophile used

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may influence biological activity, making it a candidate for drug development. Notably:

  • Enzyme Interactions : The aldehyde functional group can form covalent bonds with nucleophilic sites in enzymes, modulating their activity.
  • Biological Mechanisms : Research indicates that compounds with similar structures may exhibit anti-inflammatory and antimicrobial properties.

Materials Science

The compound is also explored in materials science for its potential use in developing specialty chemicals and advanced materials. Its unique properties can enhance material performance in various applications.

Case Studies

Several studies have highlighted the utility of this compound in specific research contexts:

  • Synthesis of Anticancer Agents :
    • A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents that target specific cancer pathways.
  • Biochemical Studies :
    • Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways, revealing insights into its potential as a biochemical probe.
  • Polymer Chemistry :
    • Investigations into incorporating this compound into polymer matrices showed enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 6-Fluoro-2-methoxy-3-methylbenzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of 6-Fluoro-2-methoxy-3-methylbenzaldehyde with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Features
This compound C₉H₉FO₂ 168.16 6-F, 2-OCH₃, 3-CH₃, 1-CHO Not reported Not reported Aldehyde group; moderate CCS
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde C₁₅H₁₃FO₂ 244.26 6-F, 2-OCH₂C₆H₅, 3-CH₃, 1-CHO 364.9 ± 37.0 1.184 ± 0.06 Benzyloxy group increases lipophilicity
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde C₁₄H₁₁FO₂ 230.23 Biphenyl core; 3-F, 6-OCH₃, 1-CHO 343.7 ± 32.0 1.183 ± 0.06 Extended conjugation; biphenyl system
2-Fluoro-6-hydroxy-3-methoxybenzaldehyde C₈H₇FO₃ 170.14 2-F, 6-OH, 3-OCH₃, 1-CHO Not reported Not reported Hydroxy group enhances polarity

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in all compounds enhances electrophilicity at the aromatic ring. However, the aldehyde group’s reactivity is modulated by adjacent substituents. Lipophilicity: The benzyloxy group in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde significantly increases molecular weight and lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

Physical Properties :

  • Boiling Points : Higher boiling points for 6-(Benzyloxy)-... (364.9°C) and 3-(3-Fluoro-... (343.7°C) correlate with increased molecular weight and intermolecular forces compared to the smaller target compound .
  • Density : All analogs exhibit similar densities (~1.18 g/cm³), suggesting comparable packing efficiencies in the solid state .

Reactivity and Safety :

  • The hydroxyl group in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde introduces hydrogen-bonding capability, increasing solubility in polar solvents but also elevating oxidative sensitivity . Safety data for this compound highlight stricter handling requirements compared to the methyl-substituted target .

Biological Activity

6-Fluoro-2-methoxy-3-methylbenzaldehyde is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The aldehyde group is known to form covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and influence metabolic pathways. Additionally, the fluorine atom can enhance binding affinity to certain receptors due to its electronegative nature, affecting the compound's pharmacological profile .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. For instance, derivatives of related compounds have shown efficacy against specific cancer cell lines in vitro.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study investigating the effects of related benzaldehyde derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations. The mechanism was linked to FGFR inhibition, leading to reduced signaling pathways associated with cell growth.
  • Enzyme Interaction Studies :
    • Research focusing on enzyme kinetics revealed that this compound interacts competitively with certain enzymes involved in metabolic pathways. This interaction suggests potential applications in modulating metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer properties; enzyme inhibitionFGFR inhibition; covalent bond formation
2-Hydroxy-3-methylbenzaldehydeModerate antibacterial activityEnzyme inhibition
6-Fluoro-2-hydroxy-3-methylbenzaldehydeAntioxidant properties; enzyme modulationFree radical scavenging

This table illustrates the comparative biological activities of this compound with similar compounds, highlighting its unique potential as a therapeutic agent.

Research Findings

Several studies have documented the biological effects of this compound:

  • Antioxidant Activity : Preliminary assays indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Effects : Some derivatives have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Preparation Methods

Methoxylation of Fluorophenol Precursors

A common approach starts with a fluorinated hydroxybenzene derivative, such as 6-fluoro-2,3-dihydroxybenzene or 6-fluoro-2-hydroxy-3-methylbenzene. The hydroxyl group at position 2 is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, typically in a polar aprotic solvent such as N,N-dimethylformamide.

  • Reaction Conditions: Room temperature to 60°C, 8–12 hours.
  • Yields: High yields (>80%) reported when optimized.
  • Example: Conversion of 3-bromo-6-fluoro-2-hydroxybenzaldehyde to 3-bromo-6-fluoro-2-methoxybenzaldehyde using potassium carbonate and methyl iodide in N,N-dimethylformamide at 40–60°C for 8–12 hours.

Formylation via Reimer-Tiemann or Modified Vilsmeier-Haack Reaction

The aldehyde group is introduced by formylation of the aromatic ring. Common methods include:

For fluorinated and methoxylated substrates, the Vilsmeier-Haack reaction is preferred due to better regioselectivity and milder conditions.

  • Reaction Conditions: Typically 0–5°C to room temperature, several hours.
  • Yields: Moderate to high yields depending on substrate and conditions.

Use of Fluorinated Phenol Precursors

A specific example from patent literature describes synthesis starting from 6-bromo-2,3-difluorophenol, which undergoes formylation with paraformaldehyde and magnesium chloride in tetrahydrofuran at 20–24°C, followed by methylation to yield 3-bromo-6-fluoro-2-methoxybenzaldehyde. Although this is a positional isomer, the methodology is adaptable for this compound synthesis by selecting appropriate starting materials.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1 Starting material: 6-fluoro-2,3-dihydroxy-3-methylbenzene Selective methylation of 2-hydroxyl group Use methyl iodide, K2CO3, DMF, 40–60°C, 8–12 h
2 Formylation: POCl3/DMF (Vilsmeier-Haack) Introduction of aldehyde group at position 1 0–5°C to RT, 2–4 h, moderate to high yield
3 Purification Column chromatography or recrystallization Purity >95% achievable

Optimization and Challenges

  • Regioselectivity: The presence of fluorine (electron-withdrawing, meta-directing) and methoxy (electron-donating, ortho/para-directing) groups requires careful control of reaction conditions to achieve substitution at the correct positions.
  • Temperature Control: Low temperatures (0–5°C) during formylation reduce side reactions.
  • Catalyst Selection: Palladium-catalyzed cross-coupling may be used if methyl group introduction is needed post-formylation.
  • Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is effective for high purity.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature Time Yield Notes
Methoxylation Methyl iodide, K2CO3, DMF 40–60°C 8–12 h >80% Methylation of phenolic OH
Formylation POCl3, DMF (Vilsmeier-Haack) 0–5°C to RT 2–4 h 60–85% Aldehyde introduction
Starting Material 6-fluoro-2,3-dihydroxy-3-methylbenzene or analogs N/A N/A N/A Fluorinated phenol derivative

Research Findings and Industrial Relevance

  • The synthetic methods described provide a short and efficient route to this compound with high purity and yield, suitable for scale-up.
  • The presence of fluorine and methoxy groups enhances the compound’s stability and reactivity, important for pharmaceutical intermediate applications.
  • Industrial adaptations include continuous flow reactors and high-throughput screening to optimize reaction parameters and purification steps, ensuring cost-effective production.

Q & A

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (P201, P210) .

Ventilation : Use a fume hood to prevent inhalation of vapors (P101) .

Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion .

Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .

Advanced: What strategies mitigate byproduct formation during Friedel-Crafts alkylation of this compound?

Q. Methodological Answer :

Catalyst Screening : Compare AlCl₃ vs. FeCl₃ to minimize carbocation rearrangements. FeCl₃ may reduce polyalkylation due to milder Lewis acidity .

Temperature Control : Maintain reactions at 0–5°C to suppress competing pathways (e.g., diarylmethane formation) .

Substrate Preactivation : Pre-form the aldehyde as a Schiff base to direct alkylation to the desired position .

Workup Optimization : Quench with aqueous NaHCO₃ and extract with dichloromethane to remove unreacted reagents .

Basic: How to assess the photostability of this compound under experimental conditions?

Q. Methodological Answer :

Accelerated Testing : Expose the compound to UV light (λ = 365 nm) in a photoreactor and monitor degradation via HPLC at 0, 24, and 48 hours .

Quencher Studies : Add radical scavengers (e.g., ascorbic acid) to determine if degradation is ROS-mediated .

Data Interpretation : Calculate degradation kinetics (zero/first-order) using absorbance vs. time plots .

Advanced: What computational methods predict the regioselectivity of electrophilic substitution in this compound?

Q. Methodological Answer :

DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-rich sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-2-methoxy-3-methylbenzaldehyde
Reactant of Route 2
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6-Fluoro-2-methoxy-3-methylbenzaldehyde

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